molecular formula C22H24ClN7O3S B193337 Dasatinib Carboxylic Acid CAS No. 910297-53-9

Dasatinib Carboxylic Acid

Numéro de catalogue B193337
Numéro CAS: 910297-53-9
Poids moléculaire: 502 g/mol
Clé InChI: VMCDXJFWSYUNPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dasatinib Carboxylic Acid is an oxidative metabolite of Dasatinib . Dasatinib is a tyrosine kinase inhibitor used for the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia . It inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .


Synthesis Analysis

The synthesis process of Dasatinib includes the step of reacting the compound of formula I with that of formula II to obtain the compound of formula III . Derivatives of Dasatinib were synthesized via esterification with 25 carboxylic acids . The synthetic method of Dasatinib also involves hydroxyl protection agents .


Molecular Structure Analysis

Dasatinib has a molecular structure that includes a 2-methylpyrimidine which is substituted at position 4 by the primary amino group of 2-amino-1,3-thiazole-5-carboxylic acid and at position 6 by a 4-(2-hydroxyethyl)piperazin-1-yl group . The molecular formula of Dasatinib is C22H26ClN7O2S .


Chemical Reactions Analysis

Dasatinib underwent degradation in the stress conditions of hydrolysis (acid, alkali), photolytic, thermolytic, and oxidation . A new degradation product (unknown impurity) at RRT 0.22 was formed under the acid and alkali stress conditions .


Physical And Chemical Properties Analysis

Dasatinib is an oral, once-daily tyrosine kinase inhibitor. It is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . The absolute bioavailability of Dasatinib in humans is unknown due to the lack of an intravenous formulation .

Applications De Recherche Scientifique

Specific Scientific Field

Medical Oncology

Application Summary

Dasatinib is a 2nd generation Tyrosine Kinase Inhibitor (TKI) that has the potential to treat numerous forms of leukemic and cancer patients . It is 300 times more potent than imatinib .

Methods of Application

Dasatinib acts as a 2nd line therapy for Philadelphia chromosome-positive acute lymphoblastic leukemia as well as for chronic accelerated myeloid leukemia . It also blocks Breakpoint Cluster Region-Abelson (BCR-ABL), KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT gene), and SRC Family Kinases (SFK) and also acts on imatinib resistance cells .

Results or Outcomes

Dasatinib has shown potential in treating various forms of cancer, particularly those resistant to imatinib .

Treatment of Corneal Neovascularization

Specific Scientific Field

Ophthalmology

Application Summary

Dasatinib, a poorly water-soluble tyrosine kinase inhibitor with dual Src family kinase and platelet derived growth factor receptor inhibiting capability, has great potential in the treatment of Corneal Neovascularization (CNV) .

Methods of Application

In this study, dasatinib was successfully encapsulated into a nanostructured lipid carrier (Dasa-NLC). The NLC increased the solubility of dasatinib by more than 1220 times, sustained the drug release, reduced the ocular toxicity and facilitated its penetration into the cornea .

Results or Outcomes

Dasa-NLC significantly inhibited the proliferation, migration and tube formation of HUVEC cells, the three most important angiogenesis-related cellular changes of the CNV . The development of the CNV and pathological changes of the cornea were significantly inhibited .

Protein Tyrosine Kinase Inhibitors

Specific Scientific Field

Biochemistry

Application Summary

Dasatinib derivatives have been synthesized by esterification with 25 carboxylic acids, including amino acids and fatty acids, to interact with more diverse sites and improve specificity . This has led to the development of potent protein tyrosine kinase inhibitors .

Methods of Application

The dasatinib-L-arginine derivative (Das-R, 7) was found to be the most potent of the inhibitors tested, with IC50 values of 4.4, <0.25, and <0.45 nm against Csk, Src, and Abl kinases, respectively .

Results or Outcomes

Many compounds displayed increased selectivity toward Src over Abl. Compounds 15 (Das-glutamic acid) and 13 (Das-cysteine) demonstrated the largest gains (10.2 and 10.3 Abl/Src IC50 ratios) .

Anti-Leukemic Effects

Specific Scientific Field

Hematology

Application Summary

Dasatinib is a new, oral, and multi-targeted inhibitor of tyrosine kinase, which has time-dependent properties for showing anti-leukemic effects .

Methods of Application

Dasatinib improves prognosis after 12.8 h exposure to the drug . It acts as a 1st line treatment for Chronic Myeloid Leukemia (CML) patients and various kinds of other cancerous patients .

Results or Outcomes

Dasatinib has shown its influence on T-cell function and its consequences, it has the property to suppress the immune cells or act as an immunosuppressant .

Protein Tyrosine Kinase Inhibitors

Specific Scientific Field

Biochemistry

Application Summary

Dasatinib derivatives have been synthesized by esterification with 25 carboxylic acids, including amino acids and fatty acids, to interact with more diverse sites and improve specificity . This has led to the development of potent protein tyrosine kinase inhibitors .

Methods of Application

The dasatinib-L-arginine derivative (Das-R, 7) was found to be the most potent of the inhibitors tested, with IC50 values of 4.4, <0.25, and <0.45 nm against Csk, Src, and Abl kinases, respectively .

Results or Outcomes

Many compounds displayed increased selectivity toward Src over Abl. Compounds 15 (Das-glutamic acid) and 13 (Das-cysteine) demonstrated the largest gains (10.2 and 10.3 Abl/Src IC50 ratios) .

Anti-Leukemic Effects

Specific Scientific Field

Hematology

Application Summary

Dasatinib is a new, oral, and multi-targeted inhibitor of tyrosine kinase, which has time-dependent properties for showing anti-leukemic effects and also improves prognosis after 12.8 h exposure to the drug .

Methods of Application

Dasatinib acts as a 1st line treatment for Chronic Myeloid Leukemia (CML) patients and various kinds of other cancerous patients .

Results or Outcomes

Dasatinib has shown its influence on T-cell function and its consequences, it has the property to suppress the immune cells or act as an immunosuppressant .

Safety And Hazards

Dasatinib is classified under GHS as causing skin irritation, serious eye damage, suspected of causing cancer, suspected of damaging fertility or the unborn child, and causes damage to organs (Gastro-intestinal system) through prolonged or repeated exposure . It also poses a short-term (acute) aquatic hazard and a long-term (chronic) aquatic hazard .

Orientations Futures

Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . This review summarizes current knowledge of the clinical pharmacokinetics variation, exposure-response relationships, and analytical method for individualized dosing of Dasatinib, in particular with respect to therapeutic drug monitoring .

Propriétés

IUPAC Name

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCDXJFWSYUNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474430
Record name Dasatinib Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dasatinib Carboxylic Acid

CAS RN

910297-53-9
Record name 2-(4-(6-((5-((2-Chloro-6-methyl-phenyl)carbamoyl)thiazol-2-yl)amino)-2-methyl-pyrimidin-4-yl)piperazin-1-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasatinib Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(6-((5-((2-CHLORO-6-METHYL-PHENYL)CARBAMOYL)THIAZOL-2-YL)AMINO)-2-METHYL-PYRIMIDIN-4-YL)PIPERAZIN-1-YL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83FL89EU88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(4-(6-(5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-ylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetate (4) (0.21 g, 0.40 mmol) in 10 mL of MeOH was added 1.0 N NaOH (2.4 mL, 2.4 mmol) at rt. The mixture was stirred at rt for 1 h to become a clear solution. The HPLC indicated the reaction was complete with a single peak with Rt 2.417 min. The solvents in the solution were reduced to a small volume. The remaining liquid was treated with H2O (10 mL). The aqueous solution was washed with CH2Cl2 (2×10 mL) and then adjusted to pH 6-7 with 1 N HCl (2.4 mL) to result in white precipitation. The solid was collected on a filter, washed with water to give 0.18 g of 2-(4-(6-(5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-ylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetic acid (IV) (90% yield). HPLC>99% pure. LC/MS (ES+) 502/504 (M+H, 100), HRMS calcd for C22H24ClN7O3S 502.1428, found 502.1413.1H NMR (DMSO-d6) δ 11.49 (br s, 1H), 9.89 (s, 1H), 8.23 (s, 1H), 7.41(dd, J=7.5, 1.6 Hz, 1H), 7.28 (m, 2H), 6.07 (s, 1H), 3.55 (s, 4H0, 3.19 (s, 2H), 2.61 (t, J=4.7 Hz, 4H), 2.42 (s, 3H), 2.24 (s, 3H). Anal. Calcd for C22H24ClN7O3S 0.85H2O: C, 51.08; H, 5.01; Cl, 6.85; N, 18.95; S, 6.20; H2O, 2.96%. Found: C, 51.23; H, 4.97; Cl, 7.08; N, 19.09; S, 5.92; H2O, 2.94%.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasatinib Carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Dasatinib Carboxylic Acid
Reactant of Route 3
Dasatinib Carboxylic Acid
Reactant of Route 4
Dasatinib Carboxylic Acid
Reactant of Route 5
Dasatinib Carboxylic Acid
Reactant of Route 6
Dasatinib Carboxylic Acid

Citations

For This Compound
5
Citations
H Kataoka, T Saita, Y Yamamoto, R Sogawa… - Analytical …, 2023 - Elsevier
… The ELISA was specific to dasatinib and there were no cross-reactivities with the major metabolites 4′-hydroxy dasatinib and dasatinib carboxylic acid. The developed sandwich ELISA …
Number of citations: 3 www.sciencedirect.com
ER Finch, LJ Janke, L Li, MA Payton… - Pediatric Blood & …, 2022 - Wiley Online Library
… : m/z 488.16 > 401.11 for dasatinib; m/z 444.17 > 275.11 for N-deshydroxydasatinib; m/z 504.17 > 387.12 for dasatinib N-oxide; and m/z 502.12 > 401.13 for dasatinib carboxylic acid. …
Number of citations: 2 onlinelibrary.wiley.com
S Giri, J Manivannan, B Srinivasan, L Sundaresan… - RSC …, 2018 - pubs.rsc.org
Onco-cardiology is critical for the management of cancer therapeutics since many of the anti-cancer agents are associated with cardiotoxicity. Therefore, the major aim of the current …
Number of citations: 4 pubs.rsc.org
B Point, T Jaworski
Number of citations: 0
B Point, T Jaworski
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.